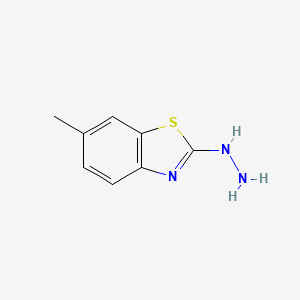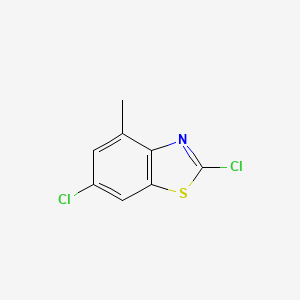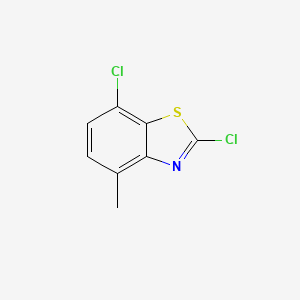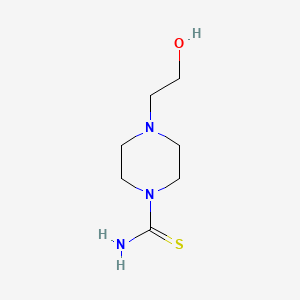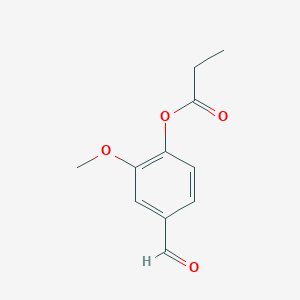
2-Chloro-1-(2,5-dichlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,5-dichlorophenyl)ethanone, also known as 2,5-dichlorophenoxyacetic acid (2,5-D), is a widely used synthetic organic compound that has been used in a variety of scientific research applications. It is a chlorinated organic compound that is used in a variety of laboratory experiments, and it has been found to have biochemical and physiological effects.
Scientific Research Applications
Environmental Impact and Bioremediation
Chlorinated Pesticides and Endocrine Disruption : Chlorinated pesticides like DDT and its metabolite DDE have been studied for their role as endocrine disruptors in humans and wildlife. They accumulate through food chains due to their persistence and lipophilic properties, affecting reproductive and immune systems. The focus on mitochondrial function suggests a hypothesis of direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Bioremediation of DDT-Contaminated Soils : The persistent nature of DDT in the environment, despite its ban in most industrialized countries, has prompted research into bioremediation strategies. Bacteria and fungi capable of transforming DDT through dechlorination and ring cleavage mechanisms have been identified as potential agents for reducing soil concentrations in a cost-effective manner (Foght et al., 2001).
Toxicology and Environmental Fate
Toxic Effects of Chlorophenols in Fish : Chlorophenols, related to the broader family of chlorinated compounds, exhibit toxic effects on aquatic organisms, particularly fish. These effects include oxidative stress, immune system disruption, endocrine function alteration, apoptosis, and potential carcinogenicity. The mechanisms of toxicity involve both direct action by chlorophenols and indirect effects through their metabolic products (Ge et al., 2017).
Environmental Behavior of Chlorinated Herbicides : The fate of chlorinated herbicides like 2,4-D in agricultural environments has been examined, highlighting their behavior and impact on ecosystems. This includes their sorption to soil and organic matter, degradation pathways, and the implications of their presence in the environment for non-target organisms and human exposure (Islam et al., 2017).
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(2,5-dichlorophenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with short-chain dehydrogenase/reductase enzymes, which are involved in the reduction of ketones to alcohols . These interactions are crucial for the synthesis of chiral intermediates used in the production of antifungal agents . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to the formation of enzyme-substrate complexes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the permeability of cell membranes, thereby affecting the mass transfer rate of molecules across the membrane . Additionally, it has been observed to impact the solubility of certain compounds in buffer solutions, which can further influence cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain dehydrogenase/reductase enzymes, thereby affecting the reduction of ketones to alcohols . This inhibition can lead to changes in gene expression and subsequent alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, thereby reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and cellular toxicity . Threshold effects have been noted, where a specific dosage level must be reached before significant biochemical changes are observed. Toxicity studies have highlighted the importance of determining the optimal dosage to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and reductases, which play a role in its biotransformation . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells. The compound’s involvement in these pathways is crucial for its biochemical activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins. Understanding these factors is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate cellular sites for its intended function. This localization is critical for its activity and effectiveness in biochemical reactions.
properties
IUPAC Name |
2-chloro-1-(2,5-dichlorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEVBWANBXAQSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366575 |
Source


|
| Record name | 2-chloro-1-(2,5-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7396-79-4 |
Source


|
| Record name | 2-chloro-1-(2,5-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348413.png)
![2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1348417.png)
